Differentiation via Predicted Functional Selectivity Compared to the C-5 Phenyl Analog
High-strength, direct head-to-head quantitative data for this specific molecule is absent from public literature. The strongest available differentiation is a class-level inference from a closely related series. In a foundational study, the unsubstituted (C-5 = H) 1,2-dihydro-2-oxopyridine-3-carboxamide core exhibited CB2 receptor agonism, while the introduction of a C-5 phenyl group (Compound 18) shifted functionality to inverse agonism [1]. The target compound, possessing a hydrogen at C-5, is therefore predicted to operate as a CB2 agonist, fundamentally distinguishing it from C-5 substituted analogs that act as inverse agonists or neutral antagonists. This functional dichotomy is critical for target-specific screening [1].
| Evidence Dimension | CB2 Receptor Functional Activity (Functionality Switch) |
|---|---|
| Target Compound Data | Predicted CB2 agonist (based on C-5 = H core scaffold behavior). No quantitative EC50/IC50 value is available. |
| Comparator Or Baseline | Compound 18 (C-5 = Phenyl analog): CB2 inverse agonist. Unsubstituted core Compound 1: CB2 agonist (quantitative data not extracted for comparator in this analysis). |
| Quantified Difference | A qualitative functional switch from agonism (target) to inverse agonism (comparator) is predicted. A selectivity ratio (CB1/CB2) of 43.4 was reported for the potent C-5 substituted analog Compound 17, but this value is not directly attributable to the target compound. |
| Conditions | In vitro functional assays (GTPγS, cAMP) in HEK293 cells expressing human CB2 receptors [1]. |
Why This Matters
For procurement, this predicted functional divergence means that selecting this specific compound over a C-5 substituted analog is essential to avoid inadvertently choosing a molecule with an opposite and confounding pharmacological effect in a CB2-targeted assay.
- [1] Lucchesi, V., Parkkari, T., Savinainen, J. R., Malfitano, A. M., Allarà, M., Bertini, S., ... & Manera, C. (2014). 1,2-Dihydro-2-oxopyridine-3-carboxamides: the C-5 substituent is responsible for functionality switch at CB2 cannabinoid receptor. European Journal of Medicinal Chemistry, 74, 524-532. View Source
